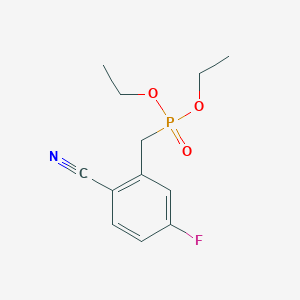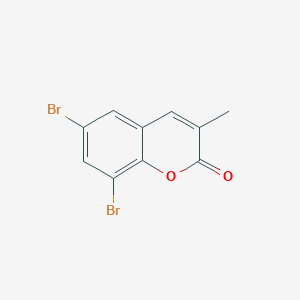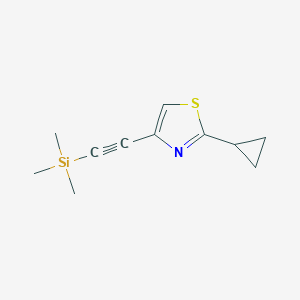
Diethyl 2-Cyano-5-fluorobenzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-Cyano-5-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₅FNO₃P It is a derivative of phosphonic acid and contains a cyano group, a fluorine atom, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-Cyano-5-fluorobenzylphosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, diethyl phosphite can react with 2-cyano-5-fluorobenzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-Cyano-5-fluorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylphosphonates, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-Cyano-5-fluorobenzylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-Cyano-5-fluorobenzylphosphonate involves its interaction with specific molecular targets. The cyano and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of biological pathways. The phosphonate group can mimic natural phosphate groups, allowing the compound to interfere with enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-Phenylethyl Phosphonate: Similar in structure but lacks the cyano and fluorine groups.
Diethyl 4-Fluorobenzylphosphonate: Contains a fluorine atom but lacks the cyano group.
Diethyl 2-Cyanoethyl Phosphonate: Contains a cyano group but lacks the fluorine atom and benzyl group.
Uniqueness
Diethyl 2-Cyano-5-fluorobenzylphosphonate is unique due to the presence of both cyano and fluorine groups, which can significantly enhance its reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H15FNO3P |
|---|---|
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-11-7-12(13)6-5-10(11)8-14/h5-7H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
VKGMPYQNWANPBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)F)C#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)







![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)


![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)


